molecular formula C11H12N2O2 B2880307 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol CAS No. 1344247-38-6

1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol

Cat. No.: B2880307
CAS No.: 1344247-38-6
M. Wt: 204.229
InChI Key: HXDISUFYLUUTLD-UHFFFAOYSA-N
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Description

1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol (CAS 1344247-38-6) is a high-value chemical building block incorporating a benzoxazole heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolidin-3-ol moiety linked to the 2-position of the benzo[d]oxazole ring, a structural motif present in compounds with documented pharmacological activity. Research indicates that similar benzoxazole derivatives, particularly those fused with nitrogen-containing rings like pyrrolidinone, exhibit potent and selective inhibitory activity against the enzyme Monoacylglycerol Lipase (MAGL) . MAGL is a primary regulator of the endocannabinoid 2-arachidonoylglycerol (2-AG) and is a promising therapeutic target for the treatment of neuropathic pain, neurodegenerative diseases, and cancer . Inhibiting MAGL increases 2-AG levels, producing analgesic effects, while simultaneously reducing the supply of free fatty acids that cancer cells use for proliferation and tumor growth . Furthermore, the benzoxazole core is recognized for its broad spectrum of biological activities, making it a versatile scaffold for developing new antibacterial agents and other bioactive molecules . This compound is intended for research and development applications only, serving as a key synthetic intermediate in neuroscience, oncology, and antimicrobial agent discovery programs. It is supplied with a guaranteed purity of 95% or higher. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-8-5-6-13(7-8)11-12-9-3-1-2-4-10(9)15-11/h1-4,8,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDISUFYLUUTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzo D Oxazol 2 Yl Pyrrolidin 3 Ol and Analogues

Strategies for the Construction of the Benzoxazole (B165842) Ring System

The benzoxazole scaffold is a prominent feature in many biologically active compounds and materials science. nih.govijpbs.com Its synthesis has been a subject of extensive research, leading to a variety of reliable methods. nih.govglobalresearchonline.net The most common and traditional approach involves the condensation of a 2-aminophenol (B121084) with a suitable carbonyl-containing compound. rsc.orgresearchgate.net

Cyclization Reactions of 2-Aminophenols for Benzoxazole Formation

The condensation of 2-aminophenols with various electrophilic partners is the cornerstone of benzoxazole synthesis. rsc.orgresearchgate.net This strategy typically involves the reaction of a 2-aminophenol with reagents such as carboxylic acids, aldehydes, acyl chlorides, or esters, followed by an intramolecular cyclization and dehydration step to form the oxazole (B20620) ring. mdpi.comnih.gov

One of the most classical methods involves heating a 2-aminophenol with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA). researchgate.net A wide range of 2-arylbenzoxazoles can be prepared using this method. researchgate.net Similarly, the reaction with aldehydes is a popular route, often facilitated by an oxidizing agent to promote the cyclization of the intermediate Schiff base. rsc.orgnih.gov Various catalytic systems have been developed to improve the efficiency and environmental friendliness of these reactions. For instance, a Ni(II) complex has been used to catalyze the intramolecular cyclization of 2-aminophenols and aromatic aldehydes, achieving high yields with low catalyst loading. rsc.org Another approach utilized a TiO2-ZrO2 catalyst for the reaction between 2-aminophenols and aromatic aldehydes, highlighting a green chemistry approach with short reaction times and high yields. rsc.org

The choice of the reaction partner for the 2-aminophenol can be diverse, as summarized in the table below.

Reactant with 2-AminophenolCatalyst/ReagentKey FeaturesReference
Carboxylic AcidsPolyphosphoric Acid (PPA)Classic thermal condensation method. researchgate.net
Aromatic AldehydesNi(II) Complex / K2CO3Low catalyst loading, high yields (87-94%). rsc.org
Aromatic AldehydesTiO2-ZrO2Green catalyst, short reaction times (15-25 min), high yields (83-93%). rsc.org
β-DiketonesBrønsted Acid / CuITolerates various substituents on the 2-aminophenol. acs.org
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)BF3·Et2OProvides 2-aminobenzoxazoles; avoids toxic BrCN. rsc.orgacs.org rsc.orgacs.org
IsocyanidesPalladium CatalystYields 2-aminobenzoxazoles. ijpbs.com

Advanced Synthetic Approaches to 2-Substituted Benzoxazoles

Modern organic synthesis has introduced more sophisticated and versatile methods for constructing 2-substituted benzoxazoles, often under milder conditions and with broader substrate scope. nih.govsioc-journal.cn These advanced approaches include transition-metal-catalyzed reactions and the use of novel activating agents. sioc-journal.cn

A notable development is the copper-catalyzed hydroamination of alkynones with 2-aminophenols. rsc.org This method proceeds through a sequential hydroamination, intramolecular cyclization of the resulting β-iminoketone, and elimination to furnish a variety of functionalized benzoxazoles in good yields. rsc.org Another innovative strategy involves the electrophilic activation of tertiary amides using triflic anhydride (B1165640) (Tf2O) in the presence of 2-fluoropyridine. nih.gov This cascade reaction allows for the synthesis of a wide range of 2-substituted benzoxazoles from readily available amides and 2-aminophenols under mild conditions. nih.gov The proposed mechanism involves the formation of an amidinium salt intermediate, which is then attacked by the 2-aminophenol, leading to intramolecular cyclization and elimination. nih.gov

Other modern methods focus on green chemistry principles. nih.gov For example, the use of imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles has been shown to effectively catalyze the condensation of 2-aminophenols with aromatic aldehydes under solvent-free sonication, producing only water as a byproduct. nih.gov This approach offers advantages such as rapid reaction rates and high product yields. nih.gov

MethodologyStarting MaterialsCatalyst/ReagentKey AdvantagesReference
Copper-Catalyzed Hydroamination2-Aminophenols, AlkynonesCopper catalystProduces a wide variety of functionalized benzoxazoles. rsc.org
Electrophilic Amide Activation2-Aminophenols, Tertiary AmidesTriflic anhydride (Tf2O), 2-FluoropyridineMild conditions, broad substrate scope, high versatility. nih.gov
Supported Ionic Liquid Catalysis2-Aminophenols, Aromatic AldehydesLAIL@MNP (Imidazolium chlorozincate on Fe3O4 nanoparticles)Solvent-free, ultrasound-assisted, fast reaction, high yields. nih.gov
Acceptorless Dehydrogenative Coupling2-Aminophenols, Primary AlcoholsRuthenium catalystAtom-economical approach. ijpbs.com

Methodologies for the Stereoselective Synthesis of the Pyrrolidin-3-ol Core

The pyrrolidin-3-ol moiety is a crucial chiral building block found in numerous biologically active molecules. nih.govnih.gov Its synthesis, particularly in an optically pure form, is of significant interest in medicinal and synthetic organic chemistry. mdpi.com Methodologies can be broadly classified into those that start from chiral precursors and those that create the stereocenters during the ring-forming process. nih.govnih.gov

Asymmetric Synthetic Routes to Chiral Pyrrolidin-3-ols

The development of asymmetric routes to chiral pyrrolidines has been a major focus, with many strategies leveraging the existing "chiral pool" or employing chiral catalysts. nih.gov Proline and its derivatives, such as 4-hydroxyproline, are common starting materials for synthesizing substituted pyrrolidines. nih.gov For instance, commercially available Boc-protected trans-4-hydroxy-L-proline can be converted through a series of steps including esterification and oxidation to serve as a precursor for more complex pyrrolidine (B122466) structures. nih.gov

Another approach involves the diastereoselective functionalization of acyclic or cyclic precursors. For example, the indium-mediated stereoselective α-aminoallylation of aldehydes can produce enantioenriched homoallylic amines, which can then be converted to 2-substituted 3-pyrrolidinols through epoxidation and regioselective epoxide opening. researchgate.net The use of chiral auxiliaries, such as N-tert-butanesulfinylimines, is also a powerful strategy. researchgate.net Diastereoselective addition of various nucleophiles to these imines can set the stereochemistry, which is then carried through to the final pyrrolidinol product after cyclization. researchgate.net More recently, organocatalysis has emerged as a powerful tool. acs.org For instance, new proline-derived organocatalysts have been developed for asymmetric aldol (B89426) reactions, producing chiral 1,3-keto alcohols which can be subsequently reduced to chiral 1,3-diols, a structure analogous to the pyrrolidin-3-ol core. acs.org

Application of 1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis

The [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, is one of the most powerful and versatile methods for the stereocontrolled synthesis of the pyrrolidine ring. rsc.orgnih.govwikipedia.org This reaction can generate multiple stereocenters in a single step with high levels of control. acs.orgchemistryviews.org

Azomethine ylides, which are often generated in situ from the condensation of α-amino acids or their esters with aldehydes or ketones, act as the 1,3-dipole. mdpi.com These reactive intermediates then react with a dipolarophile (typically an electron-deficient alkene) to form the five-membered pyrrolidine ring. nih.gov The stereochemical outcome of the reaction can be controlled by using chiral catalysts, chiral substrates, or chiral auxiliaries. rsc.org

Transition-metal catalysis, particularly with copper(I) and silver(I) complexes, has been highly successful in promoting asymmetric 1,3-dipolar cycloadditions. nih.govacs.org For example, Cu(I)-catalyzed reactions of azomethine ylides with fluorinated styrenes have been shown to produce enantioenriched fluorinated pyrrolidines in high yields and with excellent stereoselectivities. nih.gov Similarly, the use of Ag2CO3 as a catalyst allows for the highly diastereoselective synthesis of densely substituted pyrrolidines from reactions between azomethine ylides and chiral N-tert-butanesulfinylazadienes. acs.orgchemistryviews.org This approach can create up to four stereogenic centers with excellent control over the absolute configuration. acs.org

Cyclization of Acyclic Precursors for Optically Pure Pyrrolidines

The formation of the pyrrolidine ring via the cyclization of functionalized acyclic precursors is another fundamental strategy for accessing optically pure pyrrolidines. nih.govnih.gov This approach involves constructing a linear molecule containing the necessary atoms and functional groups, which is then induced to cyclize, often with the creation of one or more stereocenters. mdpi.com

Various types of cyclization reactions are employed. Radical cyclizations, for example, can be used to form five-membered rings. diva-portal.org The 5-exo-trig radical cyclization of selenium-containing precursors synthesized from aziridines can produce 2,4-disubstituted pyrrolidines. diva-portal.org The diastereoselectivity of such reactions can be influenced by the choice of protecting groups on the nitrogen atom. diva-portal.org

Intramolecular nucleophilic substitution is a more common method. For example, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of pyrrolidin-3-ols. researchgate.net Another example is the cyclization of an acyclic alcohol precursor using sodium hydride (NaH) in DMF to yield a Boc-protected pyrrolidine, which was a key step in an enantioselective synthesis of Anisomycin. nih.gov These methods rely on having the stereochemistry pre-installed in the acyclic precursor, which is then transferred to the final cyclic product. nih.gov

Coupling Strategies for Bridging the Benzoxazole and Pyrrolidin-3-ol Scaffolds

The primary approach for synthesizing 1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol and its analogues involves the direct formation of a bond between the nitrogen atom of the pyrrolidin-3-ol ring and the C2 carbon of the benzoxazole moiety. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. In this scenario, a benzoxazole ring bearing a suitable leaving group at the 2-position is reacted with pyrrolidin-3-ol. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic C2 carbon of the benzoxazole and displacing the leaving group.

Another viable, though less direct, strategy involves constructing the benzoxazole ring onto a pre-existing pyrrolidine structure. For instance, a suitably functionalized pyrrolidine derivative can be reacted with 2-aminophenol in a condensation reaction to form the benzoxazole ring system. Research into the synthesis of new heterocyclic benzoxazole-pyrrolidin-2-one derivatives has demonstrated the feasibility of reacting 1-substituted-pyrrolidin-2-one-3-carboxylic acids with 2-aminophenol using polyphosphoric acid to yield the corresponding benzoxazole derivatives. arabjchem.org This principle can be adapted for pyrrolidin-3-ol precursors.

The N-arylation of pyrrolidin-3-ol with a 2-substituted benzoxazole represents the most direct and common strategy for the synthesis of the target compound. This reaction falls under the category of nucleophilic aromatic substitution. The success of this approach is heavily reliant on the electrophilicity of the C2 position of the benzoxazole ring, which is modulated by the leaving group present. Halogens, such as chlorine or bromine, are effective leaving groups that facilitate the nucleophilic attack by the secondary amine of the pyrrolidine ring.

The general mechanism for this N-arylation involves the attack of the pyrrolidine nitrogen on the C2 carbon of the 2-halobenzoxazole. This forms a Meisenheimer-like intermediate, which then rearomatizes by expelling the halide ion to yield the final N-arylated product. The reaction is typically carried out in the presence of a base to deprotonate the pyrrolidine nitrogen, thereby increasing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction.

Computational studies on analogous systems, such as the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, support a stepwise pathway involving the initial nucleophilic addition of pyrrolidine followed by the elimination of the leaving group. nih.gov This theoretical framework provides insight into the mechanistic underpinnings of the N-arylation of pyrrolidine with activated heterocyclic systems like 2-halobenzoxazoles. nih.gov

Table 1: Reaction Parameters for N-Arylation of Pyrrolidine Derivatives with Heterocyclic Systems

Reactant 1 Reactant 2 Catalyst/Base Solvent Temperature (°C) Product
2-Halobenzoxazole Pyrrolidin-3-ol K₂CO₃ or Et₃N DMF or Acetonitrile (B52724) 80-120 This compound
2-Methoxy-3-cyano-5-nitrothiophene Pyrrolidine - - - 2-(Pyrrolidin-1-yl)-3-cyano-5-nitrothiophene

Note: The data in this table is representative of typical conditions for N-arylation reactions based on analogous chemical literature and is intended to be illustrative.

The reactivity of the 2-position of the benzoxazole ring is paramount in the coupling reaction with pyrrolidin-3-ol. Benzoxazoles with a good leaving group at the C2 position are essential for a successful nucleophilic substitution reaction. 2-Halobenzoxazoles, particularly 2-chlorobenzoxazole, are common electrophilic partners in such syntheses due to the ease of displacement of the chloride ion.

Alternatively, 2-mercaptobenzoxazole (B50546) (or benzoxazole-2-thiol) can serve as a precursor. Studies on the synthesis of 2-aminobenzoxazoles have explored the reactivity of benzoxazole-2-thiol. acs.orgresearchgate.net This compound can be activated, for example with chloroacetyl chloride, to facilitate reaction with various amines. acs.orgresearchgate.net This suggests a potential pathway where benzoxazole-2-thiol is converted into a more reactive intermediate that can then be coupled with pyrrolidin-3-ol.

The reaction conditions for the coupling of 2-substituted benzoxazoles with pyrrolidine derivatives are crucial. The choice of solvent, temperature, and base can significantly influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed to facilitate the SNAr reaction. The temperature is typically elevated to overcome the activation energy of the reaction.

Table 2: Examples of 2-Substituted Benzoxazole Precursors and Their Reactivity

2-Substituted Benzoxazole Coupling Partner Reaction Type Key Features
2-Chlorobenzoxazole Pyrrolidin-3-ol Nucleophilic Aromatic Substitution Good leaving group (Cl⁻), direct coupling
Benzoxazole-2-thiol Various amines Activation followed by Substitution Requires activation step (e.g., with chloroacetyl chloride)
2-Aminobenzoxazole - - Can be synthesized from o-aminophenols and cyanating agents

Note: This table summarizes potential synthetic precursors and their general reactivity patterns as inferred from related studies.

Structure Activity Relationship Sar Studies

Influence of Substituents on the Benzoxazole (B165842) Moiety

The benzoxazole ring serves as a vital pharmacophore in numerous biologically active compounds. Its aromatic nature and the presence of heteroatoms allow for a range of interactions with biological targets. SAR studies on related benzoxazole-containing molecules consistently show that substitutions on this ring system are a primary driver of potency and selectivity. nih.govresearchgate.net

Impact of Substitutions at the C-2 Position

The C-2 position of the benzoxazole ring is the point of attachment for the pyrrolidin-3-ol group. In the broader class of 2-substituted benzoxazoles, the nature of the group at this position is a principal determinant of the compound's biological role. When the substituent is a heterocyclic ring, such as pyrrolidine (B122466), it establishes the foundational vector for how the molecule orients itself within a binding site. The direct linkage via the pyrrolidine nitrogen atom makes this a pivotal connection. Modifications directly on the pyrrolidine ring, rather than replacing it entirely, become the focus for SAR exploration in this scaffold.

Effect of Substitutions at the C-5 Position

Table 1: Hypothetical Impact of C-5 Benzoxazole Substituents on Activity

Substituent at C-5Electronic EffectPotential Impact on Biological Activity
-HNeutralBaseline activity
-ClElectron-withdrawingMay enhance binding through specific interactions or alter metabolic profile
-OCH₃Electron-donatingCould increase potency by forming key hydrogen bonds
-NO₂Strongly Electron-withdrawingMay significantly increase activity but can also impact toxicology

Note: This table illustrates general principles observed in related benzoxazole series, as direct comparative data for the 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol scaffold is not available.

Impact of Structural Modifications on the Pyrrolidin-3-ol Moiety

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, largely due to its three-dimensional structure and the stereochemical complexity it introduces. nih.govresearchgate.netfrontiersin.org The hydroxyl group at the C-3 position provides a key hydrogen bond donor and acceptor, which is often critical for anchoring the molecule to its biological target.

Stereochemical Considerations within the Pyrrolidine Ring

The C-3 carbon of the pyrrolidin-3-ol moiety is a chiral center, meaning the molecule can exist as two distinct enantiomers: (R)-1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol and (S)-1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol. It is a fundamental principle in pharmacology that different stereoisomers can have vastly different biological activities, potencies, and metabolic profiles. nih.gov One enantiomer may fit perfectly into a chiral binding site on a receptor or enzyme, while the other may bind with significantly lower affinity or not at all. The spatial orientation of the C-3 hydroxyl group is therefore paramount. In many drug discovery programs involving pyrrolidinols and other chiral heterocycles, a significant difference in activity between enantiomers is commonly observed, making stereoselective synthesis a critical aspect of development. mdpi.com

Table 2: Stereoisomers of this compound

IsomerStereochemical DescriptorExpected Biological Implication
Enantiomer 1(R)May exhibit a distinct potency and selectivity profile.
Enantiomer 2(S)May exhibit a different potency and selectivity profile from the (R)-isomer.
Racemic Mixture(R/S)Biological activity will be a composite of both enantiomers.

Substituent Effects on the Pyrrolidine Nitrogen

The pyrrolidine nitrogen atom in this scaffold is directly bonded to the benzoxazole ring, defining the core structure. While this position is fixed in the parent compound, in related scaffolds where the pyrrolidine is attached to other groups, N-substitution is a key area for SAR. The basicity of this nitrogen can be crucial for forming salt bridges or other ionic interactions. nih.gov In the context of this compound, while the nitrogen itself is not typically substituted, its electronic environment is directly influenced by substituents on the benzoxazole ring, creating a synergistic effect between the two ring systems.

Role of the Hydroxyl Group in Biological Interactions

The hydroxyl group at the 3-position of the pyrrolidine ring is a key functional group that can significantly influence the biological activity of this compound. Its presence introduces polarity and the potential for hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. nih.govnih.govnumberanalytics.com

The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the binding sites of enzymes and receptors. nih.govsemanticscholar.org This dual capability allows for the formation of strong and specific connections with the target protein, which can be a determining factor for the compound's potency and selectivity. The orientation of the hydroxyl group, dictated by the stereochemistry of the chiral center at the 3-position of the pyrrolidine ring, is also of paramount importance. Different stereoisomers can exhibit vastly different biological activities due to the specific spatial arrangement required for optimal interaction with a chiral biological target. nih.gov

In various classes of bioactive compounds, the introduction of a hydroxyl group on a pyrrolidine ring has been shown to be a critical modification for enhancing potency. For instance, in a series of pyrrolidine-based inhibitors, the presence and stereochemistry of a hydroxyl group were found to be essential for activity, underscoring the importance of this functional group in molecular design.

Below is a hypothetical data table illustrating the potential impact of the hydroxyl group on the biological activity of a series of analogous compounds, based on general SAR principles.

Compound Modification at 3-position Hypothetical IC₅₀ (nM) Rationale for Activity Variation
Analog AHydroxyl (-OH)50The hydroxyl group likely forms a key hydrogen bond with the target protein, enhancing binding affinity.
Analog BMethoxy (B1213986) (-OCH₃)500The replacement of the hydroxyl with a methoxy group removes the hydrogen bond donor capability, potentially weakening the interaction with the target.
Analog CHydrogen (-H)>10000The absence of the polar hydroxyl group significantly reduces binding affinity due to the loss of a critical hydrogen bonding interaction.

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is not available.

Linker Chemistry and its Contribution to Pharmacological Profile

Nature of the Chemical Linkage between Core Scaffolds

In this compound, the benzoxazole ring is directly attached to the nitrogen atom of the pyrrolidine ring. This direct N-C linkage provides a degree of rigidity to the molecule, restricting the relative movement of the two ring systems. The length and flexibility of the linker are crucial parameters in the design of bioactive molecules. nih.govnih.gov While a direct linkage is present in the specified compound, studies on analogous systems with varying linker lengths have shown that even subtle changes can significantly impact biological activity. nih.gov For example, introducing a flexible alkyl chain as a linker could allow for better adaptation to the binding site, potentially increasing potency.

Stereochemical Implications of the Linkage

The pyrrolidin-3-ol moiety in this compound contains a chiral center at the 3-position. The stereochemistry at this position is a critical factor in determining the biological activity of the molecule. The (R) and (S) enantiomers can have profoundly different pharmacological effects, as they will interact differently with chiral biological macromolecules such as proteins. nih.gov

The specific spatial arrangement of the hydroxyl group, as determined by the stereochemistry, dictates its ability to form hydrogen bonds with specific amino acid residues in a binding pocket. One enantiomer may position the hydroxyl group for an optimal hydrogen bonding interaction, leading to high affinity, while the other enantiomer may place the hydroxyl group in a sterically hindered or otherwise unfavorable position, resulting in lower or no activity.

The following table illustrates the hypothetical impact of stereochemistry on the biological activity of this compound, based on common observations in medicinal chemistry.

Stereoisomer Hypothetical Biological Activity Rationale
(R)-1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-olHigh PotencyThe (R)-configuration may orient the hydroxyl group in a position that allows for a crucial hydrogen bond with a specific amino acid in the target's active site, leading to strong binding.
(S)-1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-olLow or No PotencyThe (S)-configuration may position the hydroxyl group in a manner that leads to steric clashes or prevents the formation of the key hydrogen bond observed with the (R)-enantiomer.
Racemic MixtureModerate PotencyThe observed activity of the racemic mixture would be an average of the activities of the two enantiomers, with the more active enantiomer contributing primarily to the overall effect.

This table is for illustrative purposes, as specific experimental data for the enantiomers of this compound are not available in the public domain.

Molecular Mechanisms and Target Identification

Identification of Specific Molecular Targets (e.g., Enzymes, Receptors, Protein Interactions)

While direct studies on 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol are limited, analysis of analogous structures provides insight into its potential molecular targets. The benzoxazole (B165842) and pyrrolidine (B122466) moieties are common pharmacophores found in ligands for various enzymes and receptors.

Derivatives containing a benzothiazole (B30560) ring (a sulfur analog of benzoxazole) linked to a pyrrolidine have demonstrated inhibitory activity against key enzymes involved in neurodegeneration. Specifically, compounds such as N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide were identified as inhibitors of Butyrylcholinesterase (BuChE) and selective inhibitors of Monoamine Oxidase-B (MAO-B). nih.gov

Furthermore, the benzo[d]oxazol-2(3H)-one scaffold has been shown to confer a strong preference for sigma-1 (σ1) receptors, which are intracellular chaperone proteins involved in cellular stress responses. nih.govresearchgate.net Substituted derivatives of this scaffold have achieved very high affinity and selectivity for the σ1 receptor over the σ2 subtype. nih.gov This suggests that the benzoxazole core of this compound could potentially target these receptors.

Other studies on different pyrrolidine-containing structures have identified them as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. nih.gov The pyrrolidine ring is a versatile scaffold that can be tailored to fit the active sites of a broad spectrum of biological targets. nih.gov

Potential Molecular Targets for the Benzoxazole-Pyrrolidine Scaffold

Potential TargetTarget ClassTherapeutic AreaEvidence from Analogous Compounds
Butyrylcholinesterase (BuChE)Enzyme (Hydrolase)Neurodegenerative DiseasesBenzothiazole-pyrrolidine derivatives show inhibitory activity. nih.gov
Monoamine Oxidase-B (MAO-B)Enzyme (Oxidoreductase)Neurodegenerative DiseasesBenzothiazole-pyrrolidine derivatives exhibit selective inhibition. nih.gov
Sigma-1 (σ1) ReceptorReceptor (Intracellular Chaperone)Neurological DisordersBenzo[d]oxazol-2(3H)-one derivatives show high affinity and selectivity. nih.govresearchgate.net
Dipeptidyl Peptidase-IV (DPP-IV)Enzyme (Peptidase)Metabolic DiseasesFluoropyrrolidine-containing compounds act as inhibitors. nih.gov

Elucidation of Downstream Signaling Pathways

The specific downstream signaling pathways affected by this compound would be contingent on its primary molecular target(s). Based on the targets identified for analogous structures, several potential pathways can be hypothesized.

Neuromodulatory Pathways: Inhibition of MAO-B would lead to increased levels of dopamine (B1211576) in the brain, thereby modulating dopaminergic signaling pathways. This is a key mechanism for therapeutic intervention in Parkinson's disease. Similarly, inhibition of BuChE can impact cholinergic signaling, which is relevant to Alzheimer's disease. nih.gov

Cellular Stress and Survival Pathways: Engagement of the sigma-1 receptor can modulate a variety of downstream effectors. Sigma-1 receptors are located at the endoplasmic reticulum-mitochondrion interface and are known to regulate calcium signaling, ion channel activity, and cellular survival pathways in response to stress.

Metabolic Signaling: If the compound were to inhibit DPP-IV, it would enhance the signaling of incretin (B1656795) hormones like GLP-1. This leads to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner, thereby impacting glucose homeostasis pathways. nih.gov

Analysis of Binding Modes and Key Molecular Interactions (e.g., hydrogen bonding networks)

The binding mode of this compound to its potential targets would be dictated by its three-dimensional structure and the specific topology of the target's binding pocket. Molecular modeling and docking studies on related compounds have highlighted the critical role of specific functional groups in establishing high-affinity interactions.

The pyrrolidine ring, particularly with its hydroxyl group, is capable of forming key hydrogen bonds. For instance, in studies of pyrrolidine derivatives targeting sphingosine (B13886) kinase 1 (SphK1), the hydroxyl group of the pyrrolidine moiety was observed to form a crucial hydrogen bond with a serine residue (Ser168), while the pyrrolidine nitrogen formed another hydrogen bond with an aspartate residue (Asp178). nih.gov This suggests that the 3-hydroxy group and the nitrogen atom of the pyrrolidine in this compound are likely key interaction points.

The planar benzoxazole ring can participate in hydrophobic and π–π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within a protein's active site. mdpi.com Molecular modeling of benzothiazole-pyrrolidine derivatives demonstrated their ability to bind effectively within the active site of BuChE. nih.gov Computational studies on other benzoxazole derivatives have also confirmed stable ligand-receptor interactions mediated by a combination of hydrophobic interactions and hydrogen bonds. nih.gov

Key Molecular Interactions for Related Scaffolds

Structural MoietyType of InteractionPotential Interacting ResiduesReference
Pyrrolidine NitrogenHydrogen Bonding (Acceptor)Aspartate, Glutamate nih.gov
Pyrrolidine Hydroxyl GroupHydrogen Bonding (Donor/Acceptor)Serine, Threonine, Aspartate nih.gov
Benzoxazole Ringπ–π Stacking / HydrophobicPhenylalanine, Tyrosine, Tryptophan mdpi.com
Benzoxazole Oxygen/NitrogenHydrogen Bonding (Acceptor)Glutamine, Asparagine mdpi.com

Bioactivation and Metabolism Pathways of Benzoxazole-Pyrrolidine Conjugates

The metabolism of benzoxazole-pyrrolidine conjugates is crucial for understanding their pharmacokinetic profile and potential for generating reactive intermediates. Studies on structurally similar compounds indicate that both the pyrrolidine and benzoxazole rings can be sites of metabolic modification.

Research on fluoropyrrolidine-containing DPP-IV inhibitors has shown that the pyrrolidine ring is susceptible to metabolic activation. nih.gov This process is dependent on NADPH and is primarily catalyzed by cytochrome P450 enzymes, specifically CYP3A1 and CYP3A2. The metabolic pathway involves sequential oxidation and, in the case of fluorinated analogs, dehalogenation events. These transformations can generate chemically reactive intermediates that can be trapped by nucleophiles like reduced glutathione (B108866) (GSH) or N-acetylcysteine (NAC). nih.gov

The benzoxazole ring itself can undergo metabolic transformations. While specific pathways for this scaffold are not detailed in the provided results, related heterocyclic systems like benzothiazoles are known to undergo bioactivation. researchgate.net Common metabolic pathways for such aromatic systems include hydroxylation on the benzene (B151609) ring, followed by potential conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion. The formation of GSH adducts has also been noted as a common pathway for related sulfur-containing heterocycles, raising a structural alert for potential reactivity. researchgate.net

Enzymes Implicated in the Metabolism of Related Scaffolds

Enzyme FamilySpecific IsozymesMetabolic ReactionSubstrate MoietyReference
Cytochrome P450CYP3A1, CYP3A2OxidationPyrrolidine Ring nih.gov
Glutathione S-Transferases (GSTs)Not specifiedConjugation (Detoxification/Trapping)Reactive intermediates of the pyrrolidine or benzoxazole ring nih.govresearchgate.net

Computational Approaches in Drug Design

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. For a compound like 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol, DFT would be employed to calculate key electronic descriptors. These calculations help in understanding the molecule's reactivity, stability, and intermolecular interaction capabilities. nih.govrjsocmed.com For instance, studies on benzoxazole (B165842) derivatives have used DFT to confirm their electronic nature, often identifying them as soft molecules with electrophilic characteristics. nih.govrjsocmed.com Such calculations would determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electrostatic potential, and dipole moment. This data provides a foundational understanding of the molecule's potential to interact with biological targets.

Table 1: Representative Electronic Properties Calculated via DFT for Heterocyclic Compounds

PropertyDescriptionTypical Application in Drug Design
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.Assessing susceptibility to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Assessing susceptibility to nucleophilic attack.
HOMO-LUMO Gap The energy difference between HOMO and LUMO; indicates molecular stability and reactivity.Predicting chemical reactivity and kinetic stability.
Electrostatic Potential Maps the charge distribution on the molecule's surface, identifying electron-rich and electron-poor regions.Predicting sites for non-covalent interactions with a target.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and the ability to cross biological membranes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this involves docking a ligand (like this compound) into the active site of a target protein. The process generates a binding score, which estimates the binding affinity. For example, in studies of benzoxazole-containing compounds, molecular docking has been used to identify key interactions with receptor sites, such as the 4URO receptor, with specific derivatives showing high docking scores indicative of strong binding potential. nih.govrjsocmed.comrjeid.com A typical docking study for this compound would involve preparing the 3D structure of the ligand and the target receptor, performing the docking simulation, and analyzing the resulting poses to identify crucial interactions like hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for a Ligand Series

Compound IDTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Derivative AKinase 1-9.5LYS76, GLU91, LEU128
Derivative BProtease 2-8.7ASP25, ILE50, GLY27
Derivative CKinase 1-7.8LYS76, MET78
Derivative DProtease 2-9.1ASP25, VAL82, ILE84

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. A 3D-QSAR model, for instance, can be developed using a set of related molecules with known activities to predict the activity of new, untested compounds. nih.gov For a series of derivatives based on the this compound scaffold, a QSAR study would involve aligning the structures and using statistical methods to build a predictive model. nih.govscispace.com This model would highlight which structural features (e.g., steric, electronic, hydrophobic) are critical for biological activity, thereby guiding the design of more potent analogs. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-receptor complex over time. Following a molecular docking study, MD simulations can be run to assess the stability of the predicted binding pose. rjsocmed.comresearchgate.net For the this compound scaffold, an MD simulation would track the movements of the ligand and the protein active site residues, confirming that the key interactions observed in docking are maintained. nih.gov The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation period. Furthermore, advanced calculations like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the free energy of binding, offering a more refined prediction of binding affinity. nih.govrjsocmed.comresearchgate.net

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov If this compound were identified as a promising scaffold, virtual screening could be employed to find other commercially available or synthetically accessible compounds with similar structural features that might also bind to the same target. This process typically involves high-throughput docking of thousands or millions of compounds against a target protein structure. nih.govnih.gov The top-scoring hits are then selected for further experimental testing, significantly accelerating the process of identifying novel lead compounds. nih.gov

Future Perspectives and Research Directions

The benzoxazole-pyrrolidine scaffold represents a promising area in medicinal chemistry, with ongoing research focused on leveraging its therapeutic potential. Future efforts are directed towards the rational design of more effective and selective drug candidates, exploring new disease applications, and employing cutting-edge technologies to accelerate the drug discovery process.

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